molecular formula C16H17ClN2O2 B5013964 N'-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea

N'-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea

Cat. No. B5013964
M. Wt: 304.77 g/mol
InChI Key: PQRIHJZHODLWCQ-UHFFFAOYSA-N
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Description

N'-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea, also known as CMU, is a synthetic compound that belongs to the class of urea derivatives. It has been widely studied in the field of pharmacology due to its potential therapeutic applications. CMU has been shown to exhibit various pharmacological effects, including anticonvulsant, analgesic, and antidepressant properties.

Mechanism of Action

The exact mechanism of action of N'-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea is not fully understood. However, it has been suggested that this compound may act by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been shown to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

N'-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. It has a relatively low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has been shown to exhibit some toxicity at high doses, which can limit its use in certain studies.

Future Directions

There are several future directions for the study of N'-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea. One area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound as a drug delivery agent for the treatment of neurodegenerative disorders. Furthermore, the molecular mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N'-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea involves the reaction of 3-chloroaniline with 4-methoxybenzyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out in a few steps with high yield.

Scientific Research Applications

N'-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties in various animal models. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

3-(3-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-19(11-12-6-8-15(21-2)9-7-12)16(20)18-14-5-3-4-13(17)10-14/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRIHJZHODLWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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